molecular formula C6H8N2O B14065516 2-Oxopiperidine-3-carbonitrile CAS No. 89532-42-3

2-Oxopiperidine-3-carbonitrile

Cat. No.: B14065516
CAS No.: 89532-42-3
M. Wt: 124.14 g/mol
InChI Key: XKAGIQCJYMYNJA-UHFFFAOYSA-N
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Description

2-Oxopiperidine-3-carbonitrile is a six-membered saturated heterocyclic compound featuring a ketone group at position 2 and a carbonitrile group at position 3. The piperidine ring provides structural rigidity, while the electron-withdrawing oxo and carbonitrile groups influence its reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry.

Properties

IUPAC Name

2-oxopiperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h5H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAGIQCJYMYNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598001
Record name 2-Oxopiperidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89532-42-3
Record name 2-Oxopiperidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxopiperidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyanopropanal with ammonia or primary amines, followed by cyclization to form the piperidine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale batch or continuous flow processes. These methods often utilize commercially available reagents and solvents to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Oxopiperidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

2-Oxopiperidine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxopiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Functional Groups/Substituents Similarity Score (Reference) Key Differences vs. 2-Oxopiperidine-3-carbonitrile
2-Oxo-1,2-dihydropyridine-3-carbonitrile Partially unsaturated pyridine 2-oxo, 3-carbonitrile 0.80 Unsaturated ring vs. saturated piperidine; altered aromaticity
3-(Aminomethyl)pyridin-2(1H)-one hydrochloride Pyridinone 2-oxo, 3-aminomethyl, HCl salt 0.93 Aminomethyl substituent; ionic salt form
2-Aminopyridine-3-carbonitrile Pyridine 2-amino, 3-carbonitrile N/A Amino group replaces oxo; basicity differences
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine (5-membered ring) 5-oxo, 3-carboxylic acid, 1-methyl N/A Smaller ring size; carboxylic acid vs. carbonitrile
2-Amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile Pyridine with aryl groups 3-carbonitrile, 2-amino, fluorophenyl, naphthyl N/A Bulky aromatic substituents; enhanced steric effects

Electronic and Reactivity Comparisons

  • 3-(Aminomethyl)pyridin-2(1H)-one hydrochloride: The protonated aminomethyl group enhances solubility in polar solvents, while the oxo group may participate in hydrogen bonding, differing from the neutral piperidine derivative .
  • 2-Aminopyridine-3-carbonitrile: The amino group at position 2 increases electron density, likely altering nucleophilic attack sites compared to the oxo-containing compound .

Geometric and Crystallographic Insights

  • Spiro[indoline-3,2-pyrrolidine]-300-carbonitrile Derivatives : Single-crystal X-ray data for spiro compounds (e.g., bond angles: O2—C25—N3 = 126.6°, C16—C21—C20 = 121.2°) reveal strained geometries due to the spiro junction, contrasting with the planar piperidine ring in this compound .
  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid : The five-membered pyrrolidine ring introduces smaller bond angles (e.g., ~109.5° for tetrahedral carbons) compared to the six-membered piperidine system .

Functional Group Impact on Properties

  • Carbonitrile vs.
  • Aryl Substituents: Compounds like 2-amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile exhibit reduced solubility due to hydrophobic aromatic groups, whereas this compound’s simpler structure may favor synthetic versatility .

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